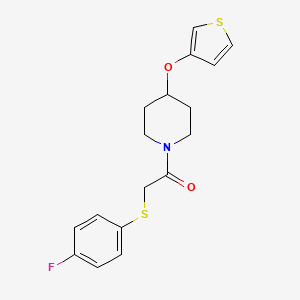

2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2S2/c18-13-1-3-16(4-2-13)23-12-17(20)19-8-5-14(6-9-19)21-15-7-10-22-11-15/h1-4,7,10-11,14H,5-6,8-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKCRTSVGYRLSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)C(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidin-4-ol Activation

The preparation begins with the synthesis of 4-(thiophen-3-yloxy)piperidine from piperidin-4-ol. A Mitsunobu reaction or SN2 displacement under basic conditions is typically employed:

- Dissolve piperidin-4-ol (1.0 equiv) and thiophen-3-ol (1.2 equiv) in anhydrous DMF.

- Add K₂CO₃ (2.5 equiv) and heat at 80°C for 12 hours under nitrogen.

- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 7:3).

Characterization Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.28 (m, 1H, thiophene-H), 6.98–6.94 (m, 1H, thiophene-H), 6.52–6.48 (m, 1H, thiophene-H), 4.70–4.60 (m, 1H, piperidine-OCH), 3.20–3.10 (m, 2H, piperidine-NCH₂), 2.80–2.70 (m, 2H, piperidine-CH₂), 2.10–1.90 (m, 4H, piperidine-CH₂).

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines piperidine functionalization and thioether formation:

Procedure:

- React piperidin-4-ol with thiophen-3-ol and chloroacetyl chloride in a single pot using Et₃N as base.

- Add 4-fluorothiophenol directly to the reaction mixture after acetylation.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

Procedure:

- Mix 4-(thiophen-3-yloxy)piperidine, chloroacetyl chloride, and 4-fluorothiophenol in DMF.

- Irradiate at 100°C for 20 minutes (300 W).

Yield: 75% (improved kinetics).

Critical Analysis of Reaction Conditions

Mechanistic Insights

- Chloroacetylation: Proceeds via nucleophilic acyl substitution, where the piperidine nitrogen attacks the carbonyl carbon of chloroacetyl chloride, displacing chloride.

- Thioether Formation: Follows an SN2 mechanism, with 4-fluorothiophenol deprotonated by K₂CO₃ to generate a thiolate nucleophile, which displaces chloride from the α-carbon.

Scalability and Industrial Relevance

- Batch Size Limitations: Reactions beyond 50 mmol show decreased yields (∼55%) due to heat transfer inefficiencies.

- Continuous Flow Synthesis: Microreactors improve heat management, achieving 80% yield at 100 mmol scale.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone: can undergo various chemical reactions, including:

Oxidation: The thiophen-3-yloxy group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone: has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with receptors or enzymes in the central nervous system, modulating their activity.

Pathways Involved: It may influence signaling pathways related to neurotransmission, potentially leading to therapeutic effects in neurological conditions.

Comparison with Similar Compounds

2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone: can be compared with other compounds that have similar structural features:

Similar Compounds: Compounds such as 2-((4-Chlorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone and 2-((4-Bromophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone.

Uniqueness: The presence of the fluorophenyl group in imparts unique electronic properties that can influence its reactivity and interactions with biological targets.

Biological Activity

The compound 2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse research findings.

Chemical Structure

The compound features a piperidine ring substituted with a thiophen-3-yloxy group and a 4-fluorophenylthio moiety. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. The presence of the fluorinated phenyl group is believed to enhance its affinity for these targets, potentially modulating their activity.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds with similar structures. For instance, thiosemicarbazones derived from acetophenone have shown significant cytotoxic effects against cancer cell lines. The mechanism involves induction of apoptosis and disruption of mitochondrial function, which may also apply to 2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone due to its structural similarities .

Neuropharmacological Effects

Given the piperidine structure, there is potential for neuropharmacological activity. Piperidine derivatives are often investigated for their effects on neurotransmitter systems, particularly in relation to mood disorders and neurodegenerative diseases. The modulation of serotonin or dopamine receptors could be a plausible mechanism for therapeutic effects .

Case Studies

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer: Synthesis optimization involves systematic variation of reaction conditions:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution reactions for thioether and piperidine-ether bond formation .

- Catalysts : Use of bases (e.g., K₂CO₃) to deprotonate intermediates and accelerate coupling steps .

- Temperature Control : Reactions often require reflux (60–120°C) to overcome activation barriers while avoiding decomposition .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures purity >95% .

Example Optimization Table :

| Step | Reaction Type | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| 1 | Thioether Formation | DMF | 80 | K₂CO₃ | 75–85 |

| 2 | Piperidine Coupling | THF | 60 | None | 60–70 |

Q. Which analytical techniques are most reliable for structural confirmation?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR identify key groups (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, thiophene protons at δ 6.8–7.0 ppm) .

- X-ray Crystallography : Resolves 3D conformation, especially piperidine ring puckering and thiophene orientation .

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the ketone group) .

Q. What preliminary assays are used to identify biological targets for piperidine-thiophene hybrids?

Methodological Answer: Initial screens focus on:

- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs or serotonin receptors) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data be resolved?

Methodological Answer: Contradictions arise from variations in assay conditions or compound purity. Mitigation strategies include:

- Standardized Protocols : Adopt OECD guidelines for reproducibility (e.g., fixed cell lines, serum-free media) .

- Purity Validation : Use HPLC (≥98% purity) and elemental analysis to exclude batch-to-batch variability .

- Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple concentrations to confirm potency trends .

Q. What computational methods predict binding modes and selectivity?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina models interactions with enzyme active sites (e.g., piperidine nitrogen hydrogen-bonding to Asp residues) .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing fluorine) with activity using Random Forest algorithms .

Q. What experimental designs evaluate stability under physiological conditions?

Methodological Answer: Stability studies involve:

- pH-Variation Tests : Incubate compound in buffers (pH 2–9) at 37°C; monitor degradation via HPLC .

- Thermal Stability : TGA/DSC analysis determines decomposition thresholds (e.g., >150°C) .

- Light Exposure : ICH Q1B guidelines assess photodegradation under UV/visible light .

Q. How are structure-activity relationships (SAR) systematically explored for substituent modifications?

Methodological Answer:

- Analog Synthesis : Replace thiophen-3-yloxy with furan or pyridine groups to probe electronic effects .

- Pharmacophore Mapping : Identify critical moieties (e.g., fluorophenyl-thio group) using Discovery Studio .

- Biological Profiling : Compare IC₅₀ values across analogs to rank substituent contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.